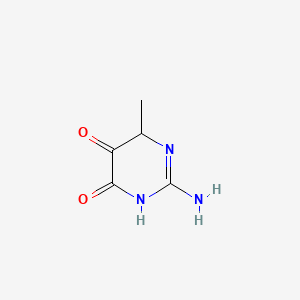
2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione typically involves the condensation of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic system.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiplasmodial agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and parasitic infections.
Pathways Involved: It interferes with the metabolic pathways of pathogens, leading to their inhibition or destruction.
Comparison with Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 6-Methylisocytosine
- 2-Amino-1,4-dihydropyrimidine derivatives
Comparison: Compared to similar compounds, 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione exhibits unique properties such as higher stability and specific biological activities. Its structural modifications allow for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-amino-4-methyl-1,4-dihydropyrimidine-5,6-dione |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h2H,1H3,(H3,6,7,8,10) |
InChI Key |
GDCNPZLYXFSRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=O)NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















